molecular formula C12H10N4 B061705 5,6-Diamino-1,10-phenanthroline CAS No. 168646-54-6

5,6-Diamino-1,10-phenanthroline

Cat. No.: B061705
CAS No.: 168646-54-6
M. Wt: 210.23 g/mol
InChI Key: MNXMBMNXSPNINS-UHFFFAOYSA-N
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Description

5,6-Diamino-1,10-phenanthroline is an organic compound with the molecular formula C12H10N4. It is a derivative of 1,10-phenanthroline, a heterocyclic compound known for its ability to form stable complexes with metal ions. This compound is notable for its applications in various fields, including chemistry, biology, and materials science.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

5,6-Diamino-1,10-phenanthroline plays a crucial role in biochemical reactions, particularly in the formation of metal complexes. It interacts with various enzymes, proteins, and other biomolecules. For instance, it forms complexes with metal ions such as copper and iron, which can then interact with enzymes like superoxide dismutase and catalase. These interactions often result in the modulation of enzyme activity, either inhibiting or enhancing their functions depending on the specific context .

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit the activity of metalloproteins, leading to altered cellular responses. It has been observed to impact the expression of genes involved in oxidative stress responses, thereby influencing cellular metabolism and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can chelate metal ions, forming stable complexes that inhibit or activate enzymes. This chelation can lead to enzyme inhibition, as seen with metalloproteases, or activation, as observed with certain oxidoreductases. Additionally, the compound can influence gene expression by interacting with transcription factors or other DNA-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions but can degrade under prolonged exposure to light or heat. Long-term studies have shown that its effects on cellular function can persist, with some cells adapting to its presence by upregulating stress response pathways .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, it can modulate enzyme activity without causing significant toxicity. At higher doses, it may exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a certain concentration is required to elicit a measurable biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with metal ions and enzymes. It can affect metabolic flux by modulating the activity of key enzymes in pathways such as glycolysis and the tricarboxylic acid cycle. The compound’s interaction with cofactors like NADH and FADH2 further influences metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can accumulate in specific cellular compartments, such as the mitochondria, where it exerts its biochemical effects. The compound’s distribution is influenced by its ability to form complexes with metal ions, which can facilitate its transport across cellular membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions

5,6-Diamino-1,10-phenanthroline can be synthesized through a multi-step process starting from 1,10-phenanthroline. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions

5,6-Diamino-1,10-phenanthroline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

    1,10-Phenanthroline: The parent compound, known for its strong metal-chelating properties.

    1,10-Phenanthroline-5,6-dione: An oxidized derivative used in similar applications.

    5,6-Dihydro-1,10-phenanthroline: A reduced form with different reactivity.

Uniqueness

5,6-Diamino-1,10-phenanthroline is unique due to the presence of two amino groups, which enhance its ability to form stable complexes with metal ions and participate in a wider range of chemical reactions compared to its parent compound and other derivatives .

Properties

IUPAC Name

1,10-phenanthroline-5,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c13-9-7-3-1-5-15-11(7)12-8(10(9)14)4-2-6-16-12/h1-6H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNXMBMNXSPNINS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C3C=CC=NC3=C2N=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30448072
Record name 5,6-diamino-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168646-54-6
Record name 5,6-Diamino-1,10-phenanthroline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168646-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-diamino-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 5,6-Diamino-1,10-phenanthroline?

A: this compound has the molecular formula C12H10N4 and a molecular weight of 210.23 g/mol. []

Q2: What spectroscopic data is available for characterizing this compound?

A: Researchers commonly use techniques like IR, 1H NMR, 13C NMR, UV-Vis, and Mass Spectroscopy to characterize this compound and its derivatives. [, , , , ]

Q3: Is this compound soluble in water? What about other solvents?

A: The solubility of this compound and its derivatives can vary. Some complexes exhibit low solubility in water and common organic solvents, while others might show better solubility depending on the specific substituents and modifications. [, ]

Q4: Can this compound be used in the synthesis of catalysts for electrochemical reactions?

A: Yes, studies show that this compound can be used to modify carbon surfaces for creating non-precious metal catalysts. For example, it has been used to develop catalysts for the oxygen reduction reaction, a crucial process in fuel cells. [, ]

Q5: How does this compound contribute to the catalytic activity in these systems?

A: The presence of nitrogen atoms within the 1,10-phenanthroline structure allows for the coordination of metal ions, forming complexes that can act as active sites for catalysis. [] For instance, researchers have synthesized graphite-conjugated rhenium catalysts using this compound, demonstrating high activity for carbon dioxide reduction. []

Q6: How is this compound typically synthesized?

A: A common synthesis route for this compound involves a multi-step process starting from 1,10-phenanthroline. This often includes nitration followed by reduction steps to achieve the final diamino product. [, , ]

Q7: Can the synthesis of this compound be catalyzed?

A: Yes, research has shown that Nano-Pd/C can effectively catalyze the synthesis of this compound, leading to improved yield and reduced reaction times. []

Q8: What are some examples of derivatives synthesized from this compound?

A8: Researchers have synthesized various derivatives by reacting this compound with different reagents. These include:

  • Schiff base ligands: Reacting with aldehydes like Benzene-1,4-dicarbaldehyde or salicylaldehyde yields Schiff base ligands, which can further form complexes with metal ions like Ni(II), Cu(II), and Co(II). [, , ]
  • Dioxime ligands: Reaction with compounds like anti-dichloroglyoxime or antichloromethylglyoxime leads to the formation of vic-dioxime ligands, also capable of complexation with metal ions. [, ]
  • Other heterocyclic ligands: Researchers have synthesized ligands incorporating imidazole or thiourea moieties by reacting this compound with appropriate precursors. [, ]

Q9: Can this compound be used to create polymeric materials with specific properties?

A: Yes, this compound can act as a building block for polymeric complexes with interesting magnetic properties. For example, researchers have synthesized polymeric complexes with Fe2+, Co2+, or Ni2+ that exhibit ferromagnetic or antiferromagnetic behavior. []

Q10: Has the electrochemical behavior of this compound been investigated?

A: Yes, studies have explored the electrochemical properties of this compound and its metal complexes. For example, researchers have investigated the redox behavior of a conducting film derived from an Iron(II) tris(diaminopolypyridyl) complex containing this compound. [] This research indicated electrocatalytic activity towards the reduction of sulfite anions.

Q11: Can this compound be used to modify electrode surfaces?

A: Yes, researchers have used this compound and its derivatives to modify electrode surfaces like glassy carbon electrodes. [, ] These modifications can introduce specific functionalities to the electrode surface, potentially enhancing their performance in electrochemical sensing or catalysis.

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